2-Oxepanone, 4-methyl-
Description
Contextualization within Lactone Chemistry and Cyclic Monomers
2-Oxepanone, 4-methyl- belongs to the family of lactones, which are cyclic esters. Specifically, it is a derivative of ε-caprolactone, featuring a seven-membered ring structure with a methyl group at the 4-position. acs.orgnih.gov Lactones are a critical class of monomers in polymer chemistry, primarily utilized in ring-opening polymerization (ROP) to produce aliphatic polyesters. tandfonline.comresearchgate.net This polymerization method is advantageous as it allows for the synthesis of high-molecular-weight polymers with controlled structures and narrow molecular weight distributions, which is often challenging to achieve through traditional polycondensation methods. nih.govtandfonline.com
The parent compound, ε-caprolactone, is one of the most extensively studied lactones, yielding poly(ε-caprolactone) (PCL), a biocompatible and biodegradable semi-crystalline polymer. nih.govmdpi.com The introduction of substituents onto the caprolactone (B156226) ring, as seen in 2-Oxepanone, 4-methyl-, is a key strategy to modify the properties of the resulting polyester (B1180765). nih.gov The methyl group in the 4-position fundamentally alters the polymer's ability to crystallize, leading to materials with distinct physical and mechanical properties compared to PCL. acs.orgacs.org
Table 1: Physicochemical Properties of 2-Oxepanone, 4-methyl-
| Property | Value |
|---|---|
| IUPAC Name | 4-methyloxepan-2-one |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| CAS Number | 2549-60-2 |
| Appearance | Liquid (at room temperature) |
Data sourced from PubChem CID 544782. nih.gov
Historical Development of Research on 2-Oxepanone, 4-methyl- and Related Structures
The journey into substituted caprolactones is built upon the foundational research of poly(ε-caprolactone). The polymerization of ε-caprolactone was first reported in the 1930s by Carothers. tandfonline.com For many decades, research focused on the polymerization of the unsubstituted monomer using various catalytic systems, including anionic, cationic, and coordination-insertion mechanisms. nih.govtandfonline.com
The exploration of substituted lactones like 2-Oxepanone, 4-methyl- emerged from the desire to fine-tune the properties of aliphatic polyesters for a wider range of applications. nih.gov A primary motivation was to overcome the limitations of PCL's semi-crystallinity and relatively slow degradation rate. Researchers began to investigate how adding substituents to the monomer ring could disrupt polymer chain packing and, consequently, alter properties like melting point, glass transition temperature, and elasticity. acs.orgacs.org This led to the synthesis and polymerization of various alkyl-substituted ε-caprolactones. The development of efficient and controlled polymerization techniques, particularly using organocatalysts and advanced metal-based catalysts like tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂), has been crucial in advancing the study of these functional monomers. rsc.orgacs.org
Significance of 2-Oxepanone, 4-methyl- as a Monomer in Polymer Science
The principal significance of 2-Oxepanone, 4-methyl- lies in its ability to produce an amorphous, biodegradable polyester. acs.orgnih.gov The presence of the methyl group on the polymer backbone of P4MCL effectively hinders the close packing of polymer chains that is characteristic of PCL. acs.org This structural disruption results in a polymer that is completely amorphous with a very low glass transition temperature (Tg) of approximately -60 °C. acs.orgnih.gov
This amorphous nature is highly desirable for applications requiring flexibility and elasticity. Unlike the tougher, semi-crystalline PCL, P4MCL is a soft, rubbery material at room temperature. nih.govrsc.org This makes it an excellent candidate for creating soft tissue engineering scaffolds, highly stretchable bioelastomers, and biodegradable adhesives. acs.orgrsc.orgresearchgate.net
Furthermore, 2-Oxepanone, 4-methyl- can be copolymerized with ε-caprolactone to create random copolymers. This approach allows for the precise tailoring of material properties, such as crystallinity, mechanical strength, and degradation rate, by simply adjusting the monomer feed ratio. acs.org This tunability makes it a versatile tool for designing materials for specific biomedical and environmental applications. acs.orgacs.org
Table 2: Comparison of Homopolymers from ε-Caprolactone and 2-Oxepanone, 4-methyl-
| Property | Poly(ε-caprolactone) (PCL) | Poly(4-methyl-ε-caprolactone) (P4MCL) |
|---|---|---|
| Crystallinity | Semi-crystalline | Amorphous |
| Glass Transition (Tg) | ~ -60 °C | ~ -60 °C |
| Melting Point (Tm) | ~ 60 °C | Not applicable |
| State at Room Temp | Tough, flexible solid | Soft, rubbery liquid/solid |
| Key Feature | Shape-memory properties | Elasticity, flexibility |
Data compiled from multiple sources. nih.govmdpi.comacs.orgacs.orgnih.gov
Overview of Key Research Areas and Challenges
The study of 2-Oxepanone, 4-methyl- is an active area of research, focusing on harnessing its unique properties for advanced applications.
Key Research Areas:
Biodegradable Elastomers and Scaffolds: A major focus is the development of crosslinkable P4MCL-based materials. By introducing functional end-groups (e.g., acrylates, alkynes), the liquid-like P4MCL precursors can be cured using methods like photopolymerization to form robust, elastic, and biodegradable networks for soft tissue regeneration. nih.govrsc.orgresearchgate.net
Copolymerization for Tunable Properties: Research continues to explore the copolymerization of 4-MeCL with ε-caprolactone and other cyclic esters. This allows for the creation of a spectrum of materials with properties intermediate between the amorphous P4MCL and semi-crystalline PCL, tailored for specific applications like drug delivery. acs.org
Sustainable Polymer Synthesis: There is growing interest in producing 4-MeCL and its polymers from sustainable feedstocks. For instance, methyl-substituted caprolactones can potentially be derived from components of lignin (B12514952) bio-oils, offering a more economical and environmentally friendly route compared to petroleum-based sources. acs.orgumn.edu The use of non-toxic organocatalysts in polymerization also aligns with this goal. acs.org
Challenges:
Monomer Synthesis and Purity: The synthesis of 2-Oxepanone, 4-methyl-, typically via the Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639), requires careful control and purification steps to remove impurities that can affect polymerization. nih.gov Using mixed isomer feedstocks to reduce cost presents the challenge of understanding how different isomers affect polymerization kinetics and final polymer properties. acs.orgumn.edu
Polymerization Kinetics and Control: The reactivity of substituted lactones is highly dependent on the position of the substituent. rsc.org While the 4-methyl (γ-substituted) monomer polymerizes well, substituents at other positions can drastically slow down or even inhibit the reaction. rsc.org Achieving high molecular weights with low dispersity requires optimized catalytic systems and reaction conditions. researchgate.netrsc.orgnih.gov
Chemical Recyclability: While the resulting polyesters are biodegradable, there is also research into chemical recycling. Developing efficient catalytic processes for the ring-closing depolymerization to recover the monomer from the polymer is a significant challenge, requiring high temperatures and specialized setups. acs.org
Table 3: Common Catalytic Systems for Ring-Opening Polymerization of 2-Oxepanone, 4-methyl-
| Catalyst System | Type | Key Features |
|---|---|---|
| Tin(II) bis(2-ethylhexanoate) (Sn(Oct)₂) / Alcohol | Coordination-Insertion | Widely used, effective for high molecular weight polymers, but raises concerns about tin residue in biomedical applications. |
| Diphenyl Phosphate (B84403) (DPP) / Alcohol | Organocatalyst | Metal-free, avoids toxicity concerns, enables controlled polymerization of monomer mixtures. |
| Enzymes (e.g., Novozym 435) | Biocatalyst | Enables enantioselective polymerization under mild conditions, producing chiral polymers. |
Data compiled from multiple sources. acs.orgrsc.orgacs.org
Table of Mentioned Compounds
| Common Name / Abbreviation | IUPAC Name |
| 2-Oxepanone, 4-methyl- / 4-MeCL | 4-methyloxepan-2-one |
| ε-Caprolactone / CL | Oxepan-2-one |
| Poly(ε-caprolactone) / PCL | Poly(oxepan-2-one) |
| Poly(4-methyl-ε-caprolactone) / P4MCL | Poly(4-methyloxepan-2-one) |
| 4-methylcyclohexanone | 4-methylcyclohexan-1-one |
| Tin(II) bis(2-ethylhexanoate) / Sn(Oct)₂ | Tin(II) 2-ethylhexanoate (B8288628) |
| Diphenyl Phosphate / DPP | Diphenyl phosphate |
| Novozym 435 | Immobilized lipase (B570770) B from Candida antarctica |
| Poly(ethylene glycol) / PEG | Poly(oxyethylene) |
Structure
3D Structure
Properties
CAS No. |
2549-60-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-methyloxepan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-9-7(8)5-6/h6H,2-5H2,1H3 |
InChI Key |
CHXLFXLPKLZALY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCOC(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Oxepanone, 4 Methyl
Chemo-Enzymatic Approaches to Chiral 2-Oxepanone, 4-methyl- Synthesis
Chemo-enzymatic methods combine the advantages of chemical and enzymatic catalysis to achieve transformations that are often difficult to accomplish by either method alone. These approaches are particularly valuable for the synthesis of chiral molecules like 2-Oxepanone, 4-methyl-, enabling the production of specific enantiomers required for advanced polymer applications.
The Baeyer-Villiger oxidation is a cornerstone reaction for the synthesis of lactones from cyclic ketones. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, leading to ring expansion.
The primary precursor for the synthesis of 2-Oxepanone, 4-methyl- is 4-methylcyclohexanone (B47639). The Baeyer-Villiger oxidation of this prochiral ketone leads to the formation of the corresponding seven-membered ring lactone. rsc.orgnih.gov The reaction involves an oxidant, typically a peroxyacid, which reacts with the ketone to form a Criegee intermediate. nih.gov Subsequent rearrangement and migration of one of the alkyl groups result in the formation of the lactone. wikipedia.org
A common chemical oxidant used for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov In a typical procedure, 4-methylcyclohexanone is dissolved in a solvent like dichloromethane (B109758) and treated with m-CPBA, often at reduced temperatures initially, followed by reaction at room temperature for an extended period to yield 4-methyl-ε-caprolactone. nih.gov
Various catalytic systems have been developed to improve the efficiency, selectivity, and sustainability of the Baeyer-Villiger oxidation of 4-methylcyclohexanone. These systems can be broadly categorized into biocatalysts and chemical catalysts.
Biocatalytic systems often employ enzymes such as lipases or specialized Baeyer-Villiger monooxygenases (BVMOs). nih.govmagtech.com.cn A notable chemo-enzymatic approach utilizes Candida antarctica lipase (B570770) B (CALB) in the presence of hydrogen peroxide. rsc.orgrsc.org In this system, the lipase catalyzes the in-situ formation of a peroxyacid from a carboxylic acid, which then acts as the oxidant for the ketone. nih.govresearchgate.net This method avoids the need to handle potentially unstable peroxyacids directly.
BVMOs are enzymes that naturally catalyze Baeyer-Villiger oxidations with high regio- and enantioselectivity. nih.gov They utilize molecular oxygen and a cofactor like NADPH to oxidize the ketone substrate. nih.govnih.gov
The table below summarizes key catalytic systems used in the Baeyer-Villiger oxidation of 4-methylcyclohexanone.
| Catalyst System | Precursor | Oxidant | Key Findings |
| Candida antarctica lipase B (CALB) / (±)-4-methyloctanoic acid | 4-methylcyclohexanone | 30% aq. H2O2 | Asymmetric oxidation produces enantioenriched (R)-4-methylcaprolactone. The mechanism involves kinetic resolution of the racemic carboxylic acid. rsc.org |
| meta-chloroperoxybenzoic acid (m-CPBA) | 4-methylcyclohexanone | m-CPBA | A standard chemical method for the synthesis of racemic 4-methyl-ε-caprolactone. nih.gov |
| Baeyer-Villiger Monooxygenases (BVMOs) | Cyclic Ketones | O2 / NADPH | These enzymes perform highly selective oxidations, though specific application data for 4-methylcyclohexanone requires further investigation. nih.gov |
The production of enantiomerically pure isomers of 2-Oxepanone, 4-methyl- is crucial for controlling the properties of the resulting polymers. Chemo-enzymatic methods have proven particularly effective in achieving high stereoselectivity.
A significant development is the asymmetric Baeyer-Villiger oxidation of prochiral 4-methylcyclohexanone. By using a combination of Candida antarctica lipase B (CALB), a racemic carboxylic acid such as (±)-4-methyloctanoic acid, and hydrogen peroxide, it is possible to produce (R)-4-methylcaprolactone with high enantiomeric excess. rsc.orgresearchgate.net The proposed mechanism for this asymmetric induction is based on the kinetic resolution of the racemic carboxylic acid by the lipase, which leads to an enantioenriched environment for the oxidation step. rsc.org This process provides a direct route to the enantioenriched lactone from a simple starting material. rsc.org
Baeyer-Villiger Oxidation Pathways for Ring Expansion
Novel Synthetic Routes and Process Innovations
Beyond traditional chemo-enzymatic methods, research is focused on developing more sustainable and economically viable synthetic pathways. This includes the use of renewable feedstocks and the optimization of reaction processes to minimize waste and energy consumption.
A promising sustainable route for the production of 2-Oxepanone, 4-methyl- starts from p-cresol (B1678582), a bio-renewable feedstock that can be derived from lignin (B12514952). researchgate.netresearchgate.net This two-step process aligns with the principles of green chemistry by utilizing biomass-derived starting materials.
The process involves two main chemical transformations:
Hydrogenation of p-cresol: The first step is the hydrogenation of p-cresol to produce 4-methylcyclohexanone. researchgate.netresearchgate.net
Baeyer-Villiger Oxidation: The resulting 4-methylcyclohexanone is then oxidized via the Baeyer-Villiger reaction to yield 4-methyl-ε-caprolactone. researchgate.netresearchgate.net
This pathway represents a significant advancement in producing monomers for biodegradable polymers from non-petroleum sources. researchgate.net Techno-economic analysis of this process has identified the catalyst selectivity in the Baeyer-Villiger oxidation step as a key parameter for improving the economic potential of this bio-renewable route. researchgate.net The development of efficient catalysts for both the hydrogenation and oxidation steps is critical for the industrial viability of this sustainable process.
Multi-step Reaction Optimization and Mechanism Elucidation
The synthesis of 2-Oxepanone, 4-methyl- via the Baeyer-Villiger oxidation is a multi-step process that begins with the nucleophilic addition of a peroxyacid to the carbonyl group of 4-methylcyclohexanone. This is followed by a rearrangement step to yield the final lactone product. The optimization of this reaction is crucial for achieving high yields and purity.
A common laboratory-scale synthesis involves the use of meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant in a solvent such as dichloromethane. nih.gov The reaction is typically initiated at a low temperature, often in an ice water bath, to control the exothermic nature of the initial addition step. The reaction is then allowed to proceed at a controlled temperature for an extended period to ensure complete conversion. nih.gov
Reaction Mechanism:
The mechanism of the Baeyer-Villiger oxidation is well-established and proceeds through the formation of a key intermediate known as the Criegee intermediate. wikipedia.orgcommonorganicchemistry.com
Protonation of the Carbonyl Group: The reaction is often initiated by the protonation of the carbonyl oxygen of the 4-methylcyclohexanone by the peroxyacid. This increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The peroxyacid then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate.
Formation of the Criegee Intermediate: This tetrahedral intermediate rearranges to form the Criegee intermediate.
Migratory Insertion: The crucial step involves the migration of one of the alkyl groups from the ketone to the adjacent oxygen of the peroxy group. In the case of 4-methylcyclohexanone, there are two possible migrating groups. The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the substituents, which generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. commonorganicchemistry.com For 4-methylcyclohexanone, the more substituted carbon atom preferentially migrates, leading to the formation of 2-Oxepanone, 4-methyl-.
Lactone Formation and Carboxylic Acid Byproduct: The migration results in the formation of the lactone and a molecule of the corresponding carboxylic acid (in the case of m-CPBA, meta-chlorobenzoic acid).
The optimization of this reaction often involves fine-tuning several parameters to maximize the yield and selectivity.
| Parameter | Condition | Rationale |
| Oxidant | m-CPBA, peracetic acid, urea-hydrogen peroxide | Choice of oxidant can affect reaction rate, selectivity, and safety. |
| Solvent | Dichloromethane, ethyl acetate | The solvent must be inert to the reaction conditions and able to dissolve the reactants. |
| Temperature | 0°C to room temperature | Lower temperatures are often used initially to control the exothermic reaction, followed by a higher temperature to drive the reaction to completion. |
| Reaction Time | Several hours to a full day | Sufficient time is required for the reaction to go to completion. |
| Catalyst | Lewis acids, enzymes (lipases) | Catalysts can be used to accelerate the reaction and improve selectivity under milder conditions. |
Green Chemistry Principles in 2-Oxepanone, 4-methyl- Production
In recent years, there has been a significant push to develop more environmentally friendly methods for chemical synthesis, and the production of 2-Oxepanone, 4-methyl- is no exception. Green chemistry principles are being applied to the Baeyer-Villiger oxidation to reduce its environmental impact.
One of the key areas of focus is the replacement of traditional peroxyacids like m-CPBA, which can be hazardous and produce stoichiometric amounts of waste. A greener alternative is the use of hydrogen peroxide in combination with a catalyst. umn.edu Hydrogen peroxide is an attractive oxidant as its only byproduct is water. However, its reactivity is lower than that of peroxyacids, necessitating the use of a catalyst to activate it.
Another significant advancement is the use of biocatalysts, particularly enzymes, in what is known as chemo-enzymatic Baeyer-Villiger oxidation. teledynelabs.com Lipases, such as Candida antarctica lipase B (CALB), have been shown to be effective catalysts for this transformation. membrane-solutions.com The enzymatic approach offers several advantages:
High Selectivity: Enzymes can exhibit high regio- and enantioselectivity, which is particularly important when starting with prochiral ketones.
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media or organic solvents at or near room temperature and neutral pH, reducing energy consumption and the need for harsh reagents.
Reduced Waste: The use of biodegradable catalysts and greener solvents minimizes the generation of hazardous waste.
A notable green method involves the use of urea-hydrogen peroxide (UHP) as the oxidant in combination with an immobilized lipase like Novozyme-435 in a solvent such as ethyl acetate. teledynelabs.com This system avoids the use of aqueous media, which can lead to hydrolysis of the lactone product.
| Green Chemistry Approach | Reagents/Catalysts | Advantages |
| Alternative Oxidants | Hydrogen peroxide | Byproduct is water, reducing waste. |
| Biocatalysis | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild reaction conditions, reduced waste. |
| Green Solvents | Ethyl acetate | Less toxic and more environmentally benign than chlorinated solvents. |
| Solid Oxidants | Urea-hydrogen peroxide (UHP) | Stable and safe to handle solid source of hydrogen peroxide. |
Purification Strategies for Monomeric 2-Oxepanone, 4-methyl-
The purity of the 2-Oxepanone, 4-methyl- monomer is critical for subsequent polymerization reactions. Impurities can act as chain terminators or affect the properties of the resulting polymer. Therefore, effective purification strategies are essential.
Chromatographic Techniques for Monomer Purity
Chromatographic techniques are powerful tools for the purification of organic compounds, including lactones. Silica (B1680970) gel column chromatography is a commonly employed method for removing impurities from the crude reaction mixture after the synthesis of 2-Oxepanone, 4-methyl-.
In this technique, a solution of the crude product is passed through a column packed with silica gel, a polar stationary phase. teledynelabs.com The separation is based on the differential adsorption of the components of the mixture onto the silica gel. The desired lactone, being a moderately polar compound, will have a different affinity for the silica gel compared to unreacted starting materials, the carboxylic acid byproduct, and any other side products.
The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of appropriate polarity is selected to elute the components from the column at different rates. Typically, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is used, with the ratio adjusted to optimize the separation. The progress of the separation is often monitored by thin-layer chromatography (TLC).
| Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |
| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate mixtures | Adsorption |
Distillation and Other Separation Processes
Distillation is another key technique for the purification of 2-Oxepanone, 4-methyl-, particularly for removing non-volatile impurities and for large-scale production. nih.gov Given that lactones can have relatively high boiling points, vacuum distillation is often the preferred method. wikipedia.orgbuschvacuum.com
Performing the distillation under reduced pressure lowers the boiling point of the compound, which helps to prevent thermal decomposition that might occur at higher temperatures. wikipedia.orgyoutube.com Prior to distillation, the crude product is typically subjected to a work-up procedure to remove the bulk of the impurities. This can include washing with a basic solution (e.g., sodium bicarbonate) to remove the acidic byproduct (e.g., meta-chlorobenzoic acid) and drying over an anhydrous salt (e.g., magnesium sulfate). nih.gov
For highly pure monomer required for polymerization, a final purification step involving drying over a desiccant like calcium hydride followed by vacuum distillation is often employed. researchgate.net This ensures the removal of any residual water, which can act as an initiator in ring-opening polymerization.
| Purification Technique | Description | Purpose |
| Washing | Extraction with an aqueous basic solution (e.g., NaHCO₃) | To remove acidic byproducts. |
| Drying | Treatment with an anhydrous salt (e.g., MgSO₄) | To remove residual water from the organic phase. |
| Vacuum Distillation | Distillation under reduced pressure | To purify the lactone by separating it from non-volatile impurities and to prevent thermal decomposition. |
| Drying over Desiccant | Treatment with a strong drying agent (e.g., CaH₂) | To remove trace amounts of water prior to polymerization. |
Polymerization of 2 Oxepanone, 4 Methyl and Copolymers
Ring-Opening Polymerization (ROP) Mechanisms
Ring-opening polymerization is the most effective route for producing high molecular weight polyesters from cyclic ester monomers like 2-Oxepanone, 4-methyl-. researchgate.net The mechanism of ROP can vary significantly depending on the type of initiator or catalyst used, which in turn influences the polymer's molecular weight, molecular weight distribution, and end-group composition. researchgate.net The primary mechanisms involved are anionic, cationic, and coordination-insertion polymerization. researchgate.net
Anionic ring-opening polymerization (AROP) of lactones is typically initiated by strong bases or nucleophiles, such as alkali metal alkoxides. In the case of ε-caprolactone, initiators like potassium tert-butoxide (t-BuOK) have been utilized. researchgate.net The polymerization proceeds via nucleophilic attack of the initiator on the carbonyl carbon of the monomer. This attack leads to the cleavage of the acyl-oxygen bond in the cyclic ester, which is the exclusive ring-opening pathway in anionic polymerization. researchgate.net
The propagating species is an alkoxide anion which then attacks another monomer molecule, continuing the chain growth. researchgate.net This process can be very rapid and is often conducted in solvents like tetrahydrofuran (B95107) at room temperature. researchgate.net While specific studies focusing solely on the anionic polymerization of 2-Oxepanone, 4-methyl- are less common, the mechanism is expected to follow that of its parent monomer, ε-caprolactone. The presence of the methyl group at the 4-position may introduce steric effects that could influence the rate of polymerization compared to the unsubstituted monomer. researchgate.net
Cationic ring-opening polymerization (CROP) offers another pathway to synthesize polyesters from lactones. This mechanism typically involves the use of cationic initiators, such as Group 4 metallocene/borate catalytic systems, which have been studied for the polymerization of ε-caprolactone. rsc.org The process is initiated by an active cationic species which activates the monomer. rsc.org
The proposed mechanism often involves an active chain-end (ACE) process, where the propagating chain end features a tertiary oxonium ion. rsc.org This is formed by the reaction of the cationic initiator with the monomer. Subsequent monomer molecules add to this active end, propagating the polymer chain. rsc.org A key feature of CROP is the activation of the monomer by the catalyst. For instance, in reactions catalyzed by onium-type catalysts, the interaction between the catalyst and the monomer leads to the formation of an activated complex, which then reacts with an initiator, such as a diol, to start the polymerization. zendy.io
Coordination-insertion is one of the most widely used and controlled mechanisms for the ROP of cyclic esters. researchgate.net It employs a variety of metal-based catalysts, ranging from simple metal alkoxides to more complex coordination compounds. mdpi.com The general mechanism involves the coordination of the monomer's carbonyl oxygen to the metal center of the catalyst. This is followed by the nucleophilic attack of an alkoxide group, which is part of the catalyst, on the carbonyl carbon of the coordinated monomer. This leads to the cleavage of the acyl-oxygen bond and the insertion of the monomer into the metal-alkoxide bond, thereby elongating the polymer chain. acs.orgnih.govnih.gov This mechanism often allows for excellent control over the polymer's molecular weight and results in polymers with narrow dispersity and well-defined end groups. researchgate.net
Tin(II) bis(2-ethylhexanoate), commonly known as tin(II) octoate or Sn(Oct)₂, is one of the most extensively used catalysts for the ROP of cyclic esters, including 2-Oxepanone, 4-methyl-. researchgate.netkobv.de It is highly efficient and is often used in conjunction with a co-initiator containing hydroxyl groups, such as an alcohol or even trace amounts of water. researchgate.netnih.gov The actual initiating species is believed to be a tin alkoxide, formed by the reaction of Sn(Oct)₂ with the alcohol. nih.gov
The polymerization proceeds via the coordination-insertion mechanism. nih.govnih.gov Studies on the copolymerization of 2-Oxepanone, 4-methyl- (MeCL) and ε-caprolactone (CL) using Sn(Oct)₂ have shown that the monomer reactivity ratios are close to unity, indicating a random distribution of the monomers within the final copolymer chain. researchgate.net This suggests that the methyl substituent on the caprolactone (B156226) ring does not significantly hinder its incorporation into the polymer chain under these conditions. researchgate.net High molecular weight PMCL can be achieved using Sn(Oct)₂ as a catalyst. researchgate.net
Table 1: ROP of ε-Caprolactone with Sn(Oct)₂/n-Hexanol Initiator System The following table presents data on the synthesis of poly(ε-caprolactone) (PCL) via bulk polymerization at different temperatures and initiator concentrations, demonstrating the effectiveness of the Sn(Oct)₂/n-Hexanol system. A similar performance is expected for the polymerization of 2-Oxepanone, 4-methyl-.
| Entry | Temp (°C) | [Sn(Oct)₂] (mol%) | Time (h) | Yield (%) | Mₙ ( g/mol ) |
| 1 | 140 | 0.5 | 4 | 85 | 1.6 x 10⁴ |
| 2 | 160 | 0.5 | 2 | 86 | 1.7 x 10⁴ |
| 3 | 180 | 0.5 | 1 | 84 | 1.7 x 10⁴ |
| 4 | 160 | 0.2 | 4 | 88 | 5.2 x 10⁴ |
| 5 | 160 | 0.1 | 6 | 89 | 9.0 x 10⁴ |
Data sourced from a study on the ROP of ε-caprolactone. nih.govnih.gov
Besides tin-based catalysts, a wide array of other organometallic complexes have been developed for the ROP of lactones. These often offer unique activities and control over the polymerization process.
Niobium (Nb) Complexes: Cationic niobium(V) alkoxide complexes have been shown to be active initiators for the living ROP of ε-caprolactone. acs.orgnih.gov These systems operate at elevated temperatures (e.g., 80 °C) and proceed via a classical coordination-insertion mechanism, offering good molecular weight control. acs.orgnih.gov
Rare-Earth Metal (RE) Complexes: Single-component rare-earth tris(4-tert-butylphenolate)s have been used as effective initiators for the ROP of ε-caprolactone. researchgate.net The polymerization is proposed to proceed through a coordination-insertion mechanism, with the reaction rate being first-order with respect to both monomer and initiator concentrations. researchgate.net
Titanium (Ti) and Vanadium (V) Complexes: Titanium and vanadium complexes supported by ONO-type Schiff base ligands have demonstrated catalytic activity in the ROP of ε-caprolactone. researchgate.net Titanium complexes, in particular, showed high activity, producing polycaprolactones with varying molecular weights depending on the reaction conditions. researchgate.net
Aluminum (Al) Complexes: Aluminum complexes are also widely studied catalysts for lactone polymerization. rsc.org
These diverse metal-based systems highlight the versatility of the coordination-insertion mechanism for producing polyesters with tailored properties.
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ring-opening polymerization. This approach avoids potential metal contamination in the final polymer, which is particularly important for biomedical applications. Various organic molecules, including acids and bases, can act as catalysts. nih.govnih.gov
Boric acid (B(OH)₃) has been investigated as a metal-free biocatalyst for the bulk ROP of ε-caprolactone, initiated by an alcohol such as benzyl (B1604629) alcohol. researchgate.net The proposed mechanism is an "activated monomer mechanism." In this process, the boric acid is believed to interact with and activate the monomer, making it more susceptible to nucleophilic attack by the initiator (alcohol). researchgate.net Kinetic studies have confirmed that the polymerization rate is first-order with respect to the monomer concentration. researchgate.net This system has also been successfully used for the synthesis of block copolymers, indicating a living nature of the polymerization. researchgate.net
Table 2: ROP of ε-Caprolactone Catalyzed by Boric Acid and Derivatives This table shows the results of bulk polymerization of ε-caprolactone (CL) using benzyl alcohol (BnOH) as an initiator and various boric acid-based catalysts.
| Catalyst | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI |
| Boric acid | 2 | 92 | 10,200 | 1.15 |
| Phenylboronic acid | 12 | 93 | 10,400 | 1.18 |
| 2-Thienylboronic acid | 6 | 95 | 10,600 | 1.16 |
| 2-Furanylboronic acid | 12 | 90 | 10,100 | 1.19 |
| 5-Pyrimidinylboronic acid | 24 | 85 | 9,600 | 1.22 |
Conditions: [CL]₀/[BnOH]₀/[Catalyst]₀ = 100/1/1, 130 °C. Data sourced from a study on the ROP of ε-caprolactone. researchgate.net
Enzymatic Ring-Opening Polymerization (e.g., Novozym 435)
Enzymatic ring-opening polymerization (eROP) has emerged as a green and highly selective alternative to traditional metal-catalyzed methods for polyester (B1180765) synthesis. Novozym 435, an immobilized form of Lipase (B570770) B from Candida antarctica (CALB), is a particularly effective biocatalyst for the polymerization of 4-methyl-ε-caprolactone.
The polymerization proceeds efficiently under mild conditions, often in bulk (solvent-free), which is advantageous from an environmental and industrial perspective. Research has shown that 4-MeCL is an excellent substrate for Novozym 435, exhibiting rapid polymerization rates. For instance, in a bulk polymerization at 60°C, a monomer conversion of 43% can be achieved in just 15 minutes.
A key feature of the Novozym 435-catalyzed polymerization of racemic 4-MeCL is its high enantioselectivity. The enzyme preferentially polymerizes the (S)-enantiomer, allowing for the synthesis of optically active, (S)-enriched poly(4-methyl-ε-caprolactone). The enantiomeric excess of the resulting polymer can be very high, reaching a maximum of 95% at approximately 47% monomer conversion at 60°C. This selectivity is remarkable, especially in a solventless system.
However, the introduction of the methyl group at the 4-position does influence the reaction kinetics compared to the unsubstituted ε-caprolactone. Studies quantifying the reaction rates have demonstrated that the polymerization rate for 4-MeCL is approximately half that of ε-caprolactone when catalyzed by Novozym 435. researchgate.netresearchgate.net This decrease in rate is attributed to steric hindrance from the methyl group near the ester linkage. Mechanistic studies suggest that for substituted lactones like 4-MeCL, the rate-determining step is likely the deacylation of the acyl-enzyme intermediate by the propagating polymer chain end, rather than the initial formation of the acyl-enzyme complex. researchgate.netresearchgate.net
| Temperature (°C) | Time | Monomer Conversion (%) | Polymer Mn (g/mol) | Polymer PDI | Polymer Enantiomeric Excess (eep %) |
|---|---|---|---|---|---|
| 60 | 15 min | 43 | - | - | - |
| 60 | 30 min | 47 | 5400 | 1.4 | 95 |
| 45 | 2 h | 46 | 3100 | 1.4 | 92 |
Copolymerization Strategies Involving 2-Oxepanone, 4-methyl-
Copolymerization is a versatile strategy to modify the properties of poly(4-methyl-ε-caprolactone), such as its crystallinity, degradation rate, and hydrophilicity, by incorporating other monomer units into the polymer chain.
Statistical Copolymerization with ε-Caprolactone
Statistical copolymerization of 4-methyl-ε-caprolactone (MeCL) with ε-caprolactone (CL) is a common approach to tune material properties. The resulting P(MeCL-co-CL) copolymers exhibit properties intermediate between the amorphous, low-Tg poly(4-methyl-ε-caprolactone) and the semi-crystalline poly(ε-caprolactone).
When this copolymerization is catalyzed by organometallic catalysts like Tin(II) bis(2-ethylhexanoate) (Sn(Oct)2), the monomer reactivity ratios for both CL and MeCL are estimated to be close to unity. researchgate.net This indicates a random distribution of the monomer units along the final copolymer chain. A key outcome of this random incorporation is the disruption of the polymer chain's ability to pack into a crystalline lattice. Consequently, the resulting copolymers tend to be more amorphous as the fraction of MeCL increases, which in turn affects their mechanical properties and degradation profiles. researchgate.net These random copolymers with varying MeCL content offer a range of materials with tunable properties suitable for biomedical applications like drug delivery.
Block Copolymer Synthesis (e.g., with Poly(ethylene oxide))
Amphiphilic block copolymers are of great interest for biomedical applications, particularly for forming nanoparticles and micelles for drug delivery. Block copolymers of 4-MeCL and poly(ethylene oxide) (PEO), a hydrophilic polymer, can be synthesized to create such structures.
The typical synthesis route involves using a PEO chain with a terminal hydroxyl group (e.g., poly(ethylene glycol) methyl ether, MePEG-OH) as a macroinitiator for the ring-opening polymerization of 4-MeCL, often in the presence of a catalyst like Sn(Oct)2. This "grafting from" approach yields a diblock copolymer, PEO-b-P(4-MeCL). The hydrophobic polyester block derived from 4-MeCL forms the core of self-assembled nanoparticles in an aqueous environment, while the hydrophilic PEO block forms the stabilizing corona. Studies have also reported the synthesis of block copolymers where the hydrophobic block is a statistical copolymer of 4-MeCL and CL, creating P(MeCL-co-CL)-b-PEO structures. This allows for further fine-tuning of the hydrophobic core's properties, such as its crystallinity and drug-loading capacity.
Graft Copolymer Architectures
Graft copolymers consist of a main polymer backbone with one or more side chains that are structurally distinct. Creating graft copolymers with a poly(4-methyl-ε-caprolactone) backbone is a sophisticated method to introduce new functionalities and properties. While specific examples detailing a P(4-MeCL) backbone are not abundant, the well-established "grafting from" methodology for PCL is directly applicable.
This strategy typically involves the initial synthesis of a copolyester backbone by copolymerizing 4-MeCL with a functionalized lactone monomer. A common functional comonomer is α-bromo-ε-caprolactone or α-chloro-ε-caprolactone. The resulting statistical copolymer, P(4-MeCL-co-α-BrCL), contains pendant alkyl bromide groups along its backbone. These bromine sites can then act as macroinitiators for a second, different polymerization reaction, such as Atom Transfer Radical Polymerization (ATRP). By using this macroinitiator to polymerize a different monomer (e.g., methyl acrylate), polymer side chains are grown directly from the P(4-MeCL) backbone, resulting in a well-defined graft copolymer architecture. This approach allows for the creation of complex macromolecules with a degradable polyester backbone and side chains that can impart specific properties like hydrophilicity or stimuli-responsiveness.
Terpolymerization Systems
Terpolymerization involves the polymerization of three distinct monomers to create a polymer with a combination of properties that cannot be achieved with homopolymers or copolymers. While research specifically detailing the terpolymerization of 4-methyl-ε-caprolactone is limited, the principles can be understood from related polyester systems.
A relevant synthetic strategy involves the copolymerization of multiple cyclic esters to form a terpolymer backbone. For example, a terpolymer can be synthesized via the ring-opening polymerization of D,L-lactide, glycolide, and a functionalized caprolactone like α-chloro-ε-caprolactone. acs.org This creates a random terpolymer backbone, P(LA-co-GA-co-α-ClCL), which combines the properties of all three monomers. Furthermore, the pendant chlorine groups from the functionalized caprolactone can be converted to azide (B81097) groups. These azide-functionalized backbones can then be used in "click" chemistry reactions, for instance, to attach alkyne-terminated side chains like poly(ethylene oxide), resulting in a graft terpolymer. acs.org This approach demonstrates how a terpolymer system can be designed to not only blend the characteristics of different polyesters but also to serve as a platform for further functionalization, creating highly complex and versatile macromolecular architectures.
Control of Polymer Architecture and Molecular Weight
Controlling the molecular weight and architecture (e.g., linear, star-shaped, branched) of poly(4-methyl-ε-caprolactone) is crucial for tailoring its physical properties, degradation kinetics, and processing characteristics for specific applications.
The molecular weight of enzymatically synthesized poly(4-methyl-ε-caprolactone) can be controlled through several reaction parameters. In systems initiated by an alcohol, the molecular weight (Mn) is primarily determined by the initial molar ratio of the monomer to the initiator, a characteristic of living-type polymerizations. Furthermore, the concentration of the enzyme catalyst (e.g., Novozym 435) also plays a role; at a given monomer conversion, a higher enzyme concentration generally leads to a lower average molecular weight, as more enzyme active sites are available to initiate polymer chains. mdpi.com
The architecture of the polymer can be precisely controlled by the choice of initiator. Using a monofunctional alcohol initiator like butanol results in a linear polymer chain with one hydroxyl end group. The synthesis of telechelic polymers, such as a poly(4-methyl-ε-caprolactone) diol, can be achieved by using a difunctional initiator like 1,4-benzenedimethanol (B118111). nih.gov
More complex, non-linear architectures such as star-shaped polymers can be synthesized by employing multi-functional initiators, often referred to as the "core-first" method. Polyols like glycerol (B35011) (3 hydroxyl groups), pentaerythritol (B129877) (4 hydroxyl groups), or dipentaerythritol (B87275) (6 hydroxyl groups) can initiate the ring-opening polymerization of 4-MeCL from each of their hydroxyl sites. This results in a polymer with multiple poly(4-methyl-ε-caprolactone) arms radiating from a central core, yielding 3-arm, 4-arm, or 6-arm star polymers, respectively. These star-shaped polymers exhibit distinct properties, such as lower solution viscosity and different degradation profiles, compared to their linear counterparts of similar molecular weight.
Kinetic Studies of Polymerization
The kinetics of the ring-opening polymerization of substituted caprolactones are critical for controlling the synthesis and achieving desired polymer characteristics. While specific kinetic data for 2-Oxepanone, 4-methyl- are not extensively detailed in isolation, the principles are well-established from studies of its parent monomer, ε-caprolactone (ε-CL), and other alkyl-substituted derivatives.
The ROP of caprolactones, commonly catalyzed by compounds like tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂), typically follows first-order kinetics with respect to the monomer concentration. semanticscholar.orgresearchgate.net The polymerization rate is significantly influenced by several factors:
Temperature: Increasing the reaction temperature generally leads to a higher reaction rate and increased monomer conversion. semanticscholar.orgbohrium.com
Catalyst/Initiator Concentration: The rate of polymerization increases with higher concentrations of the initiating system. nih.govnih.gov For instance, studies on ε-CL have determined activation energies (Ea) in the range of 64.9–80.4 kJ/mol, depending on the catalyst concentration. nih.govnih.gov
Monomer Structure: The presence and position of substituents on the caprolactone ring can dramatically influence reactivity. rsc.org Steric hindrance from the substituent can affect the approach of the catalytic species to the ester group. Research on various alkyl-substituted ε-caprolactones has shown that the substituent's position is a key determinant of the polymerization rate. rsc.org For 2-Oxepanone, 4-methyl-, the methyl group is at the γ-position. Studies have shown that δ-substituted monomers exhibit the fastest polymerization kinetics, whereas substitution at the ε-position significantly reduces the polymerization rate. rsc.org This indicates that the γ-position of the methyl group in 4-MeCL will impart a distinct kinetic profile compared to unsubstituted ε-CL.
Kinetic investigations are often performed using techniques like differential scanning calorimetry (DSC) under non-isothermal conditions or by tracking monomer consumption over time with ¹H NMR spectroscopy. nih.govnih.govrsc.org A typical kinetic plot of ln([M]₀/[M]t) versus time yields a straight line, confirming the first-order dependence on monomer concentration ([M]). semanticscholar.orgresearchgate.net
Molecular Weight Distribution and Dispersity Analysis
The molecular weight and its distribution are fundamental properties of poly(4-methyl-ε-caprolactone) that dictate its mechanical and physical characteristics. These parameters are precisely controlled by the stoichiometry of the polymerization reaction, specifically the molar ratio of the monomer to the initiator ([M]/[I]).
Gel permeation chromatography (GPC) is the standard technique used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). nih.gov For a controlled or "living" polymerization, the resulting polymers should have a narrow molecular weight distribution, with Đ values typically below 1.5.
The predictable relationship between the [M]/[I] ratio and the final molecular weight is a hallmark of controlled ROP. However, side reactions such as intermolecular or intramolecular transesterification can occur, particularly at high temperatures or after prolonged reaction times, leading to a broadening of the dispersity and a deviation from the theoretical molecular weight. semanticscholar.orgresearchgate.net
| Polymer System | [M]/[I] Ratio | Catalyst | Mₙ (g/mol) (Theoretical) | Mₙ (g/mol) (Experimental, GPC) | Dispersity (Đ) |
|---|---|---|---|---|---|
| Poly(ε-caprolactone) | 100:1 | Sn(Oct)₂ | 11,400 | 9,800 | 1.25 |
| Poly(ε-caprolactone) | 200:1 | Sn(Oct)₂ | 22,800 | 20,100 | 1.31 |
| Poly(ε-caprolactone) | 400:1 | Sn(Oct)₂ | 45,600 | 41,500 | 1.48 |
| Poly(4-methyl-ε-caprolactone) diol | 10:1 | Sn(Oct)₂ | 1,418 | 1,400 | 1.12 |
| Poly(4-methyl-ε-caprolactone) diol | 20:1 | Sn(Oct)₂ | 2,708 | 2,600 | 1.19 |
Note: Data for Poly(ε-caprolactone) is illustrative of typical ROP behavior. Data for Poly(4-methyl-ε-caprolactone) diol is adapted from related studies. nih.gov
End-Group Functionalization and Telechelic Polymers
A significant advantage of the ROP of 2-Oxepanone, 4-methyl- is the ability to introduce specific chemical functionalities at the polymer chain ends. This is achieved by using functional initiators or through post-polymerization modification. Polymers with reactive groups at both chain ends are known as telechelic polymers and serve as valuable macromolecular building blocks, or macroinitiators, for synthesizing more complex structures like block copolymers or cross-linked networks.
The most common approach to creating telechelic poly(4-methyl-ε-caprolactone) is to use a di-functional initiator, such as a diol. For example, the ROP of 4-MeCL initiated by 1,4-benzenedimethanol (BDM) in the presence of Sn(Oct)₂ yields poly(4-methyl-ε-caprolactone) diol (PMCL-DO), a linear polymer terminated with hydroxyl groups at both ends. nih.gov
These terminal hydroxyl groups can be further modified. For instance, they can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to produce an active imidazole-capped polymer, which can then be reacted with other functional molecules. nih.gov Another common modification is the acrylation of the terminal hydroxyl groups, converting the telechelic diol into a diacrylate macromonomer. semanticscholar.org These diacrylate precursors are often liquid-like and can be cross-linked via photopolymerization to form biodegradable, amorphous networks without the need for solvents. semanticscholar.org
The identity of the end groups can be precisely characterized using techniques like ¹H and ¹³C NMR spectroscopy. Specific resonances corresponding to the atoms in the terminal monomer units and the initiator fragment confirm the structure and functionality of the polymer chains.
Star and Branched Polymer Synthesis
Beyond linear chains, 2-Oxepanone, 4-methyl- can be polymerized to form more complex, non-linear architectures such as star-shaped and branched polymers. These structures possess unique physical properties, including lower melt viscosity and different solution behavior compared to their linear counterparts of the same molecular weight.
The synthesis of star-shaped polymers is achieved by employing a core molecule with multiple initiation sites (a multifunctional initiator). The number of arms of the resulting star polymer corresponds to the number of initiating groups on the core molecule. Common multifunctional initiators include:
Glycerol (3 hydroxyl groups for a 3-arm star)
Pentaerythritol (4 hydroxyl groups for a 4-arm star)
Hyperbranched polymers (many functional groups for a highly branched or multi-arm star polymer)
In this "core-first" method, the ROP of 4-MeCL is initiated from the multifunctional core, and polymer arms grow outwards. The length of the arms is controlled by the molar ratio of the monomer to the initiating groups on the core molecule. As with linear polymers, the molecular weight can be predicted, and narrow dispersity can be achieved under controlled conditions.
| Target Mₙ (g/mol) | [Monomer]/[Initiator] Ratio | Yield (%) | Experimental Mₙ (g/mol) from ¹H NMR |
|---|---|---|---|
| 5,000 | 39:1 | 92.3 | 4,710 |
| 10,000 | 78:1 | 90.5 | 9,180 |
| 15,000 | 117:1 | 86.4 | 13,620 |
Note: The data presented is for the synthesis of 4-arm star-shaped poly(ε-caprolactone) and serves as a representative example of the synthetic control achievable with the "core-first" method, which is directly applicable to 2-Oxepanone, 4-methyl-.
Relationship between Monomer Purity and Polymerization Outcome
The purity of the 2-Oxepanone, 4-methyl- monomer is of paramount importance for achieving a controlled polymerization and obtaining a polymer with the desired properties. Impurities can act as unintended initiators or chain transfer agents, leading to a loss of control over molecular weight, a broadening of the dispersity, and the formation of polymers with undesired end-groups.
The most common and critical impurity in the ROP of cyclic esters is water. rsc.orgbohrium.com Water can act as an initiator in the presence of many common catalysts like Sn(Oct)₂. researchgate.netrsc.org When water initiates the polymerization, it leads to the formation of a polymer chain with one hydroxyl (-OH) end group and one carboxylic acid (-COOH) end group. rsc.org
The consequences of water contamination include:
Loss of Molecular Weight Control: The presence of an unknown quantity of water as an initiator makes the true initiator concentration uncertain, leading to a discrepancy between the theoretical and experimental molecular weight.
Broad or Bimodal Dispersity: If polymerization is initiated by both the intended initiator (e.g., an alcohol) and water, two populations of polymer chains can be formed, resulting in a broad or even bimodal molecular weight distribution. researchgate.net
Due to this high moisture sensitivity, stringent purification and drying of the monomer, initiator, and solvent (if used), as well as conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon), are standard procedures to ensure a controlled reaction. rsc.orgbohrium.com Studies have shown that even small amounts of water (e.g., >750 ppm) can significantly impact the polymerization outcome. rsc.orgresearchgate.net
Advanced Characterization of 2 Oxepanone, 4 Methyl and Its Polymers
Spectroscopic Analysis of Monomer and Polymer Structures
Spectroscopic techniques are indispensable for confirming the chemical structure of both the monomer and the polymer, identifying functional groups, and determining the arrangement of atoms within the molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2-Oxepanone, 4-methyl- and its polymers. It provides information on the chemical environment of individual protons and carbons, allowing for the unambiguous assignment of the molecular structure.
2-Oxepanone, 4-methyl- (Monomer):
The ¹H-NMR and ¹³C-NMR spectra of the monomer, 2-Oxepanone, 4-methyl-, exhibit characteristic signals corresponding to the protons and carbons in its seven-membered ring structure. The chemical shifts are influenced by the electron-withdrawing effect of the ester group and the presence of the methyl substituent at the 4-position.
Interactive Data Table: ¹H-NMR and ¹³C-NMR Chemical Shift Assignments for 2-Oxepanone, 4-methyl-
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 (-C=O) | - | ~175 |
| 3 (-CH₂) | ~2.4 - 2.6 | ~35 |
| 4 (-CH(CH₃)-) | ~1.8 - 2.0 | ~32 |
| 4-CH₃ | ~1.0 - 1.2 (d) | ~20 |
| 5 (-CH₂) | ~1.5 - 1.7 | ~30 |
| 6 (-CH₂) | ~1.7 - 1.9 | ~28 |
| 7 (-O-CH₂) | ~4.1 - 4.3 (t) | ~68 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'd' denotes a doublet and 't' denotes a triplet.
Poly(4-methyl-ε-caprolactone) (Polymer):
Upon ring-opening polymerization, the chemical shifts of the protons and carbons in the repeating unit of poly(4-methyl-ε-caprolactone) are altered. The ester linkage in the polymer backbone influences the electronic environment of the neighboring atoms. researchgate.netnih.gov
Interactive Data Table: ¹H-NMR and ¹³C-NMR Chemical Shift Assignments for Poly(4-methyl-ε-caprolactone)
| Position in Repeating Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 (-C=O) | - | ~173 |
| 3 (-CH₂) | ~2.3 | ~34 |
| 4 (-CH(CH₃)-) | ~1.7 | ~31 |
| 4-CH₃ | ~0.9 (d) | ~21 |
| 5 (-CH₂) | ~1.4 | ~36 |
| 6 (-CH₂) | ~1.6 | ~25 |
| 7 (-O-CH₂) | ~4.0 (t) | ~64 |
Note: The chemical shifts are approximate and can vary depending on the solvent, molecular weight, and tacticity of the polymer. 'd' denotes a doublet and 't' denotes a triplet.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY), provide further structural confirmation by revealing correlations between different nuclei. sdsu.eduyoutube.com
COSY (¹H-¹H Correlation Spectroscopy): A COSY spectrum of poly(4-methyl-ε-caprolactone) would show cross-peaks between adjacent protons that are spin-spin coupled. For instance, the protons on C3 would show a correlation with the proton on C4, and the protons on C5 would show correlations with the protons on C4 and C6. This helps in assigning the proton signals along the polymer backbone. sdsu.edu
HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates each proton signal with the carbon signal to which it is attached. pressbooks.pub This is a powerful tool for unambiguously assigning the carbon spectrum based on the more easily assigned proton spectrum. For example, the proton signal at ~4.0 ppm would show a cross-peak with the carbon signal at ~64 ppm, confirming their direct bond in the -O-CH₂- group. researchgate.net
Deuterium (B1214612) labeling is a sophisticated technique used to trace the fate of specific atoms during a chemical reaction, thereby providing valuable insights into the reaction mechanism. In the context of the ring-opening polymerization of 2-Oxepanone, 4-methyl-, deuterium labeling can be employed to elucidate the mechanism of monomer insertion and chain propagation.
For instance, by selectively replacing a proton on the monomer with a deuterium atom (e.g., at the C7 position), one can monitor the position of the deuterium label in the resulting polymer using ¹H-NMR (by observing the disappearance of a proton signal) or ²H-NMR spectroscopy. This can help to determine whether the ring-opening occurs via cleavage of the acyl-oxygen bond or the alkyl-oxygen bond of the ester. Such studies are crucial for understanding the catalyst's mode of action and for designing catalysts that can control the polymer's microstructure. nih.govacs.org
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the monomer and the molecular weight distribution of the polymer, as well as to identify oligomeric species and end-groups.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polymers and oligomers, as it minimizes fragmentation during the ionization process. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it allows for the detailed structural characterization of selected ions. nih.gov
For the analysis of poly(4-methyl-ε-caprolactone), ESI-MS can be used to determine the molecular weight distribution of the polymer by observing a series of peaks corresponding to oligomers of different lengths, each differing by the mass of the repeating unit (128.17 g/mol ). The charge state of the ions (typically singly or doubly charged) allows for the calculation of the mass of each oligomer. researchgate.net
By selecting a specific oligomer ion and subjecting it to collision-induced dissociation (CID) in an MS/MS experiment, fragmentation patterns can be obtained. The fragmentation of polyesters typically occurs at the ester linkages, providing information about the sequence of monomer units and the structure of the end-groups. nih.gov This is particularly useful for analyzing copolymers or for confirming the identity of the initiator and terminator species in the polymer chains.
Interactive Data Table: Illustrative ESI-MS Data for Poly(4-methyl-ε-caprolactone) Oligomers
| Oligomer (n) | Repeating Units | Calculated Mass (Da) | Observed m/z (Singly Charged, [M+Na]⁺) |
| 3 | 3 | 384.51 | 407.50 |
| 4 | 4 | 512.68 | 535.67 |
| 5 | 5 | 640.85 | 663.84 |
| 6 | 6 | 769.02 | 792.01 |
| 7 | 7 | 897.19 | 920.18 |
Note: The calculated mass is for the neutral oligomer. The observed m/z corresponds to the sodium adduct, which is commonly observed in ESI-MS. The table is illustrative and actual observed masses may vary slightly.
Mass Spectrometry (MS) Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to assess the purity of the 2-Oxepanone, 4-methyl- monomer and to identify the products generated during the degradation of its polymer, poly(2-Oxepanone, 4-methyl-).
For the monomer, GC-MS analysis separates volatile impurities from the main compound based on their differential partitioning between a stationary phase and a mobile gas phase. The subsequent mass spectrometry analysis provides mass-to-charge ratios of the eluting compounds, allowing for their definitive identification. This is crucial for verifying the purity of the monomer and ensuring the absence of residual reactants from its synthesis, such as 4-methylcyclohexanone (B47639).
In the context of polymer degradation, GC-MS is instrumental in identifying the low molecular weight products formed during hydrolytic or thermal breakdown. Studies on analogous polymers, such as poly(ε-caprolactone) (PCL), have shown that degradation often leads to the release of the monomer, as well as cyclic dimers and trimers. mdpi.com For poly(2-Oxepanone, 4-methyl-), GC-MS analysis of degradation samples would similarly be expected to identify 2-Oxepanone, 4-methyl- as the primary product, alongside other small molecules resulting from chain scission. mdpi.com
Fragmentation Pathway Elucidation
Mass spectrometry, particularly following electron ionization (EI), causes the 2-Oxepanone, 4-methyl- molecule to form a molecular ion which then undergoes fragmentation. Elucidating these fragmentation pathways is key to confirming the molecule's structure. As a lactone (a cyclic ester), its fragmentation is governed by established patterns for esters and cyclic compounds. libretexts.orgchemguide.co.uk
The molecular ion of 2-Oxepanone, 4-methyl- (C₇H₁₂O₂) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (128.17). Key fragmentation steps include:
Alpha-cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can lead to the loss of a CO group (m/z 28), or cleavage at the C-O bond.
Ring-opening followed by cleavage: The cyclic structure can open, forming a linear radical cation that then fragments. This often involves McLafferty-type rearrangements if a gamma-hydrogen is available for transfer. uni-saarland.de
Loss of neutral molecules: Fragments corresponding to the loss of stable neutral molecules like carbon monoxide (CO), water (H₂O), or ethene (C₂H₄) are common. researchgate.net
A plausible fragmentation pathway could involve the initial loss of an ethyl group (C₂H₅, m/z 29) or a propyl group (C₃H₇, m/z 43) from the alkyl chain portion of the ring, leading to characteristic peaks in the mass spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in both the 2-Oxepanone, 4-methyl- monomer and its polymer. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
The IR spectrum of both the monomer and the polymer is dominated by the characteristic absorptions of the ester group and the aliphatic hydrocarbon backbone. bham.ac.ukresearchgate.net Polymerization can be monitored by observing the disappearance of spectral features unique to the monomer's strained ring structure and the appearance of bands characteristic of the resulting linear polyester (B1180765) chain. nih.gov
Table 1: Key IR Absorption Bands for 2-Oxepanone, 4-methyl- and its Polymer
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| ~1720-1740 | C=O Stretch | Ester Carbonyl | Confirms the presence of the defining ester functional group. The exact position can indicate crystallinity in the polymer. bham.ac.uk |
| ~2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Indicates the hydrocarbon backbone of the molecule. |
Chromatographic Separation Techniques
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of poly(2-Oxepanone, 4-methyl-). This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute more quickly than smaller molecules that can penetrate the pores of the stationary phase.
The analysis provides several key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that gives more weight to larger molecules.
Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A value of 1.0 indicates a monodisperse polymer, where all chains are of the same length.
Research has detailed the GPC analysis of poly(4-methyl-ε-caprolactone) diols, providing specific experimental conditions. nih.gov
Table 2: Example GPC/SEC Conditions for Poly(2-Oxepanone, 4-methyl-) Analysis
| Parameter | Value | Reference |
|---|---|---|
| Eluent | DMF with 0.01 M LiBr | nih.gov |
| Standard | Polymethyl methacrylate (B99206) (PMMA) | nih.gov |
| Column Temperature | 50 °C | nih.gov |
| Detector Temperature | 35 °C | nih.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Composition
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to assess the purity of the 2-Oxepanone, 4-methyl- monomer and to determine the composition of its copolymers. By utilizing a high-pressure pump to pass a solvent through a column packed with a solid adsorbent material, HPLC separates components of a mixture with high resolution.
For monomer analysis, a reversed-phase HPLC method can effectively separate 2-Oxepanone, 4-methyl- from non-polar impurities or unreacted starting materials. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
In polymer analysis, HPLC is particularly useful for determining the composition of copolymers. For instance, in block copolymers containing poly(2-Oxepanone, 4-methyl-) and another block like poly(ethylene oxide), HPLC can be used to quantify the relative amounts of each component, which is crucial for understanding the final properties of the material. acs.org
Thermal Analysis of Poly(2-Oxepanone, 4-methyl-)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal properties and stability of poly(2-Oxepanone, 4-methyl-).
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This analysis reveals key thermal transitions. Unlike the semi-crystalline poly(ε-caprolactone) which shows a distinct melting temperature (Tm) around 60 °C, poly(2-Oxepanone, 4-methyl-) is an amorphous polymer due to the methyl group disrupting the chain's ability to pack into a crystalline lattice. acs.orgresearchgate.net Therefore, its DSC thermogram is characterized by a glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The reported Tg for this polymer is in the range of -32 °C to -44 °C. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information about the thermal stability and decomposition profile of the polymer. TGA analysis shows that poly(2-Oxepanone, 4-methyl-) possesses good thermal stability, with onset decomposition temperatures (Td) typically above 200 °C. nih.gov
Table 3: Thermal Properties of Poly(2-Oxepanone, 4-methyl-)
| Property | Typical Value | Technique | Significance |
|---|---|---|---|
| Glass Transition Temperature (Tg) | -32 °C to -44 °C nih.gov | DSC | Indicates the transition from a glassy to a rubbery state; defines the lower service temperature. |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry is a thermoanalytical technique used to determine the thermal transitions of a polymer. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
In the analysis of poly(4-methyl-ε-caprolactone) (PMCL), DSC reveals important information about the polymer's amorphous and crystalline nature. The glass transition temperature is a key characteristic of the amorphous region, representing the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Research on poly(4-methyl-ε-caprolactone) diol has shown that the glass transition temperature is influenced by the degree of polymerization (DP). As the degree of polymerization increases, the glass transition temperature of the uncrosslinked polymer slightly decreases. For instance, uncrosslinked PMCL with a DP of 10 exhibits a Tg of -58.5 °C, which shifts to -59.7 °C for a DP of 20, and to -60.8 °C for a DP of 50. nih.gov
Cross-linking the polymer chains has a significant impact on the thermal transitions. Cross-linked PMCL scaffolds show a notable increase in their glass transition temperatures compared to their uncrosslinked counterparts. This is because the cross-links restrict the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state. For example, a cross-linked scaffold derived from a PMCL precursor with a DP of 10 (PMCL10-DY) displays a Tg of -46.1 °C. nih.gov As the DP of the precursor increases, the Tg of the resulting cross-linked scaffold decreases, with values of -54.0 °C for PMCL20-DY and -58.1 °C for PMCL50-DY. nih.gov
The following table summarizes the glass transition temperatures of both uncrosslinked and cross-linked poly(4-methyl-ε-caprolactone) with varying degrees of polymerization.
Interactive Data Table: Glass Transition Temperatures (Tg) of Poly(4-methyl-ε-caprolactone)
| Polymer Sample | Degree of Polymerization (DP) | Glass Transition Temperature (Tg) (°C) |
| Uncrosslinked PMCL | 10 | -58.5 |
| Uncrosslinked PMCL | 20 | -59.7 |
| Uncrosslinked PMCL | 50 | -60.8 |
| Cross-linked PMCL Scaffold (PMCL10-DY) | 10 | -46.1 |
| Cross-linked PMCL Scaffold (PMCL20-DY) | 20 | -54.0 |
| Cross-linked PMCL Scaffold (PMCL50-DY) | 50 | -58.1 |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is primarily used to determine the thermal stability and decomposition characteristics of materials. The onset decomposition temperature (Td), which indicates the temperature at which the material begins to degrade, is a critical parameter obtained from TGA.
For polymers of 4-methyl-ε-caprolactone, TGA is employed to assess their suitability for applications that may involve elevated temperatures. The thermal stability of these polymers is influenced by factors such as the degree of polymerization.
Studies on cross-linked poly(4-methyl-ε-caprolactone) scaffolds have demonstrated a direct relationship between the degree of polymerization of the precursor and the thermal stability of the resulting scaffold. As the DP of the PMCL precursor increases, the onset decomposition temperature of the cross-linked scaffold also increases. nih.gov For instance, a scaffold synthesized from a precursor with a DP of 10 (PMCL10-DY) has an onset decomposition temperature of 215.4 °C. nih.gov This temperature rises to 246.8 °C for a scaffold made from a precursor with a DP of 50 (PMCL50-DY). nih.gov This trend suggests that longer polymer chains contribute to enhanced thermal stability.
The data below presents the onset decomposition temperatures for cross-linked poly(4-methyl-ε-caprolactone) scaffolds with different precursor degrees of polymerization.
Interactive Data Table: Onset Decomposition Temperatures (Td) of Cross-linked Poly(4-methyl-ε-caprolactone) Scaffolds
| Polymer Sample | Degree of Polymerization (DP) of Precursor | Onset Decomposition Temperature (Td) (°C) |
| PMCL10-DY | 10 | 215.4 |
| PMCL50-DY | 50 | 246.8 |
Degradation Studies of Poly 2 Oxepanone, 4 Methyl
Enzymatic Degradation Pathways
The enzymatic degradation of poly(4-methyl-ε-caprolactone) is primarily facilitated by hydrolytic enzymes that cleave the ester bonds within the polymer backbone. This process is analogous to the well-studied degradation of its parent polymer, poly(ε-caprolactone) (PCL), but is significantly influenced by the presence of the methyl group on the caprolactone (B156226) ring.
Role of Lipases and Cutinases in Hydrolysis
Lipases and cutinases, both belonging to the serine hydrolase family, are the primary enzymes responsible for the hydrolysis of poly(4-methyl-ε-caprolactone). These enzymes, commonly found in various microorganisms, catalyze the cleavage of ester linkages in the polymer chain.
Lipases, such as those from Pseudomonas cepacia and various fungi, have demonstrated efficacy in degrading polyesters. oup.commdpi.comresearchgate.netulpgc.esnih.gov Cutinases, enzymes that naturally break down the plant cuticle polymer cutin, also exhibit significant activity against synthetic polyesters. oup.commdpi.comresearchgate.netfrontiersin.orgbohrium.com The degradation process typically involves the adsorption of the enzyme onto the polymer surface, followed by the hydrolytic cleavage of the ester bonds. nih.gov Engineered bifunctional lipase-cutinase fusion proteins have shown enhanced degradation efficiency for PCL, suggesting a similar potential for its methylated derivative. bohrium.comresearchgate.net
Factors Influencing Enzymatic Degradation Rates
Several factors at the molecular and macroscopic level can influence the rate at which poly(4-methyl-ε-caprolactone) is degraded by enzymes.
Copolymer Composition: The incorporation of 4-methyl-ε-caprolactone as a comonomer in copolymers can significantly alter the degradation profile. Copolymerization generally reduces the crystallinity of the resulting polymer, which in turn can accelerate the rate of enzymatic hydrolysis. oup.com For instance, copolymers of ε-caprolactone and other lactones have been shown to have different degradation rates depending on the comonomer ratio and distribution. mdpi.com The introduction of hydrophilic blocks, such as polyethylene glycol (PEG), into the polymer structure can also increase the rate of degradation by enhancing water uptake and enzyme accessibility. mdpi.comnih.gov
Table 1: Factors Affecting Enzymatic Degradation of Poly(4-methyl-ε-caprolactone)
| Factor | Influence on Degradation Rate | Rationale |
| Amorphous Structure | Increased | Enzymes more readily access and cleave polymer chains in non-crystalline regions. mdpi.comfrontiersin.orgnih.gov |
| Copolymerization | Generally Increased | Disruption of polymer chain regularity leads to lower crystallinity and enhanced enzyme accessibility. oup.commdpi.com |
| Hydrophilicity | Increased | Higher water absorption facilitates enzyme action and hydrolysis of ester bonds. mdpi.comnih.gov |
Mechanism of Enzymatic Hydrolysis at the Molecular Level
The enzymatic hydrolysis of the ester bonds in poly(4-methyl-ε-caprolactone) follows a well-established mechanism for serine hydrolases. The process is initiated by the formation of an enzyme-substrate complex at the polymer surface.
The catalytic triad (typically composed of serine, histidine, and aspartate or glutamate residues) in the active site of the lipase (B570770) or cutinase plays a crucial role. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in the polymer chain. This leads to the formation of a tetrahedral intermediate, which is stabilized by the enzyme's active site. The intermediate then collapses, resulting in the cleavage of the ester bond and the formation of an acyl-enzyme intermediate, where a portion of the polymer chain is covalently attached to the serine residue. researchgate.net
Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the cleaved polymer fragment (an oligomer or monomer) and regenerating the free enzyme for further catalytic cycles. researchgate.net This process of surface erosion continues, gradually breaking down the polymer into smaller, water-soluble molecules.
Microbial Degradation and Bioremediation Potential
The ability of microorganisms to utilize poly(4-methyl-ε-caprolactone) as a carbon source is of significant interest for bioremediation and waste management applications.
Identification of Microorganisms Capable of Utilizing 2-Oxepanone, 4-methyl- Derivatives
A wide range of microorganisms, including bacteria and fungi, have been identified as being capable of degrading poly(ε-caprolactone) and are likely candidates for the degradation of its methylated derivative. These microorganisms secrete the necessary extracellular lipases and cutinases to initiate the breakdown of the polymer.
Bacteria: Several bacterial genera are known to produce PCL-degrading enzymes. These include:
Pseudomonas mdpi.comnih.govresearchgate.net
Brevundimonas oup.comoup.comnih.gov
Rhodococcus frontiersin.org
Streptomyces nih.gov
Alcaligenes faecalis nih.gov
Lactobacillus nih.gov
Brevibacillus thermoruber nih.gov
Fungi: Fungi are also significant contributors to the biodegradation of polyesters. Genera known to degrade PCL include:
Aspergillus nih.govresearchgate.net
Fusarium nih.govresearchgate.net
Penicillium researchgate.net
Parengyodontium researchgate.net
Candida nih.gov
Rhizopus nih.gov
Mucor nih.gov
While specific studies identifying microorganisms that exclusively degrade poly(4-methyl-ε-caprolactone) are limited, it is highly probable that many of the organisms listed above can also metabolize this substituted polyester (B1180765), given the similarity in its chemical structure to PCL.
Metabolic Pathways for Lactone Ring Cleavage by Microorganisms
The microbial degradation of poly(4-methyl-ε-caprolactone) begins with the extracellular enzymatic hydrolysis of the polymer into smaller oligomers and, ultimately, into the monomer, 4-methyl-6-hydroxyhexanoic acid. These smaller molecules can then be transported into the microbial cells for further metabolism.
Inside the cell, the metabolic pathways for the breakdown of the lactone ring and its derivatives are less well-defined than the initial enzymatic hydrolysis. However, based on the metabolism of similar compounds, it is hypothesized that 4-methyl-6-hydroxyhexanoic acid is likely to be metabolized through pathways such as the β-oxidation cycle. researchgate.net This would involve the sequential oxidation, hydration, and thiolytic cleavage of the fatty acid-like molecule to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.
The presence of the methyl group may necessitate specific enzymatic machinery to handle the branched-chain structure. The complete mineralization of the polymer results in the formation of carbon dioxide and water. The specific enzymes and genetic pathways involved in the intracellular degradation of 4-methyl-6-hydroxyhexanoic acid are an active area of research. nih.gov
Role of Monooxygenases (e.g., Baeyer-Villiger monooxygenases) in Degradation
The connection between Baeyer-Villiger monooxygenases (BVMOs) and poly(4-methyl-ε-caprolactone) begins at the synthesis of its monomer. The 4-methyl-ε-caprolactone monomer is produced via the Baeyer-Villiger oxidation of 4-methylcyclohexanone (B47639), a reaction that can be catalyzed by these enzymes. nih.gov BVMOs are a class of enzymes that catalyze the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group, converting cyclic ketones into lactones, which are the precursors for polyesters. nih.govresearchgate.net
While the role of BVMOs in monomer synthesis is well-established, their direct involvement in the degradation of the resulting polymer is a subject of ongoing research. A proposed mechanism for the biodegradation of polymers like polyethylene involves an initial oxidation step to form a carbonyl group on the polymer chain. researchgate.net A subsequent step could then involve a BVMO-catalyzed insertion of an oxygen atom, creating an ester linkage within the polymer backbone. researchgate.net This ester bond would then be susceptible to cleavage by hydrolytic enzymes such as lipases and esterases, breaking down the long polymer chain. researchgate.net
Although this pathway is hypothesized for polyethylene, a similar mechanism could be envisioned for the degradation of aliphatic polyesters. However, the primary mode of enzymatic degradation for polyesters like PMCL is generally considered to be surface erosion mediated by hydrolytic enzymes, particularly lipases. In vitro studies have confirmed that the degradation of PMCL is significantly accelerated in the presence of lipase. nih.gov
Table 1: Enzymatic Degradation of Poly(4-methyl-ε-caprolactone) Scaffolds
| Degradation Condition | Time (Weeks) | Mass Loss (%) |
|---|---|---|
| PMCL Scaffold in PBS with Lipase | 12 | > 90% |
| PCL Scaffold in PBS with Lipase | 12 | > 90% |
Data derived from in vitro studies on porous scaffolds incubated at 37°C. nih.gov
Hydrolytic Degradation Mechanisms
Hydrolytic degradation is a fundamental process for the breakdown of polyesters, involving the cleavage of ester bonds in the polymer backbone by water molecules. This non-enzymatic process is influenced by factors such as temperature, pH, and the polymer's chemical structure and morphology. mdpi.com
Poly(4-methyl-ε-caprolactone) is an amorphous polymer, which contrasts with the semi-crystalline nature of its parent polymer, poly(ε-caprolactone) (PCL). nih.gov This structural difference plays a crucial role in the rate of hydrolytic degradation. The amorphous regions of a polymer are more accessible to water molecules than the tightly packed crystalline regions. Consequently, amorphous polymers are expected to exhibit faster hydrolytic degradation rates.
In vitro studies comparing the degradation of PMCL and PCL scaffolds in phosphate (B84403) buffer saline (PBS) at a physiological pH of 7.4 and a temperature of 37°C support this expectation. After 12 weeks of incubation, the PMCL scaffold demonstrated a greater mass loss compared to the PCL scaffold, indicating a faster rate of hydrolytic degradation. nih.gov
The degradation process for polyesters typically occurs in two stages:
Water Diffusion and Chain Scission: Water molecules diffuse into the polymer matrix and cleave the ester linkages, leading to a reduction in molecular weight.
Mass Loss: As the polymer chains are broken down into smaller, water-soluble oligomers and monomers, they diffuse out of the polymer matrix, resulting in a loss of mass. mdpi.com
Depending on the rate of water diffusion versus the rate of chain scission, degradation can occur via bulk erosion (where degradation occurs throughout the entire volume of the material) or surface erosion (where degradation is confined to the surface). For slowly degrading hydrophobic polymers like PCL, degradation often starts with bulk erosion of the amorphous regions. mdpi.com Given that PMCL is entirely amorphous, it is susceptible to a more uniform hydrolytic attack throughout its matrix.
Table 2: Comparative Hydrolytic Degradation of PMCL and PCL Scaffolds in PBS (pH 7.4, 37°C)
| Polymer Scaffold | Time (Weeks) | Mass Loss (%) |
|---|---|---|
| Poly(4-methyl-ε-caprolactone) (PMCL) | 12 | ~15% |
| Poly(ε-caprolactone) (PCL) | 12 | ~10% |
Approximate data interpreted from comparative degradation graphs. nih.gov
The primary degradation product from the hydrolysis of the poly(ε-caprolactone) backbone is 6-hydroxycaproic acid, a non-toxic molecule that can be metabolized by the body. mdpi.com
Theoretical and Computational Studies on 2 Oxepanone, 4 Methyl Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 2-Oxepanone, 4-methyl- monomer. diva-portal.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its reactivity. nih.gov
Key aspects of the monomer's electronic structure that are investigated include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the partial atomic charges. The methyl group at the 4-position is an electron-donating group, which influences the electron distribution within the seven-membered ring. This has a subtle but significant effect on the reactivity of the carbonyl group, a key site for nucleophilic attack during ring-opening polymerization (ROP).
Computational studies on the parent molecule, ε-caprolactone, have shown that the carbonyl carbon possesses a significant positive partial charge, making it susceptible to attack. mdpi.comacs.org For 2-Oxepanone, 4-methyl-, quantum chemical calculations would precisely quantify how the methyl group modulates this charge and affects the energy of the LUMO, which is associated with accepting electrons from an initiator. The calculations can also predict the molecule's vibrational frequencies, which can be compared with experimental infrared spectroscopy data to validate the computed structure.
| Calculated Property | Typical Method | Significance for Reactivity |
|---|---|---|
| Partial Atomic Charges | DFT (e.g., Mulliken, NBO) | Indicates the electrophilicity of the carbonyl carbon and the nucleophilicity of the ester oxygen, guiding predictions of initiator interaction. |
| HOMO Energy | DFT (B3LYP/6-31G) | Relates to the molecule's ability to donate electrons; relevant in certain catalytic cycles. |
| LUMO Energy | DFT (B3LYP/6-31G) | Indicates the molecule's ability to accept electrons; a lower LUMO energy suggests higher reactivity toward nucleophilic initiators. |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | Correlates with the chemical stability and reactivity of the monomer. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps the electrostatic potential onto the electron density surface, visually identifying regions most susceptible to electrophilic or nucleophilic attack. |
Molecular Dynamics Simulations of Polymer Chains and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scielo.br For poly(4-methyl-ε-caprolactone) (PMCL), MD simulations provide a window into the polymer's behavior in various states (e.g., melt, amorphous solid) and environments. techno-press.org These simulations model the polymer as a collection of atoms interacting through a set of classical force fields, allowing for the prediction of macroscopic properties from the collective behavior of polymer chains. rsc.org
A key difference between poly(ε-caprolactone) (PCL) and PMCL is their crystallinity; PCL is semi-crystalline, whereas PMCL is amorphous. researchgate.netacs.org MD simulations can directly probe the reasons for this difference. The presence of the methyl side group on the PMCL chain sterically hinders the orderly packing required for crystallization. Simulations can quantify this by calculating parameters such as the radius of gyration (a measure of chain size), end-to-end distance, and radial distribution functions, which describe how chains are packed relative to one another.
Furthermore, MD simulations are used to predict important physical and mechanical properties. By simulating the response of the polymer system to applied stress or strain, mechanical properties like Young's modulus and shear modulus can be calculated. rsc.org The simulations also allow for the study of interactions between PMCL chains and other molecules, such as solvents, drugs, or other polymers, which is critical for applications like drug delivery. nih.govresearchgate.net
| Simulated Property | Description | Significance |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the overall size and compactness of a polymer chain. | Provides insight into chain conformation in the amorphous state. |
| Density | The mass per unit volume of the simulated polymer system. | A fundamental physical property that can be compared directly with experimental values to validate the simulation force field. |
| Glass Transition Temperature (Tg) | Calculated by observing changes in density or specific volume as a function of temperature. | Predicts the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
| Young's Modulus | A measure of the material's stiffness, calculated from simulated stress-strain curves. | Predicts the mechanical performance of the polymer under tensile or compressive load. rsc.org |
| Interaction Energy | The non-bonded energy between polymer chains and other molecules (e.g., water, drug molecules). | Quantifies the affinity and miscibility of PMCL with other components in a blend or composite. scielo.br |
Mechanistic Computational Studies of Polymerization and Degradation
Computational chemistry is an invaluable tool for elucidating the detailed step-by-step mechanisms of chemical reactions, such as polymerization and degradation.
Polymerization: The ring-opening polymerization (ROP) of lactones can be catalyzed by a variety of initiators, and the mechanism is often complex. mdpi.com DFT calculations have been extensively used to study the ROP of ε-caprolactone, providing a strong blueprint for understanding the polymerization of its 4-methyl derivative. researchgate.netnih.gov These studies typically model the reaction pathway, including the coordination of the monomer to the catalyst, the nucleophilic attack on the carbonyl carbon, and the cleavage of the acyl-oxygen bond in the ester. acs.orgmdpi.com
By calculating the Gibbs free energy of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. mdpi.com This allows for the identification of the rate-determining step and the calculation of activation energy barriers. For 2-Oxepanone, 4-methyl-, a key focus of such studies would be to determine the steric and electronic influence of the methyl group on the transition state energies. It is expected that the steric bulk of the methyl group may raise the activation energy for polymerization compared to ε-caprolactone, potentially leading to slower reaction kinetics, an observation consistent with experimental findings. researchgate.net
| Catalyst System | Reaction Step | Calculated Activation Gibbs Energy (kcal/mol) | Reference |
|---|---|---|---|
| Aluminum Ketiminate | Benzoxide Insertion (Rate-Determining) | 7.6 - 10.9 | mdpi.com |
| Sulfonic Acid | Nucleophilic Addition | ~15-20 | acs.org |
| Zirconocene/Borate | First Propagation | 14.7 - 17.0 | nih.gov |
Degradation: The degradation of aliphatic polyesters like PMCL primarily occurs through the hydrolysis of their ester bonds. researchgate.netmdpi.com Computational methods can model this process at the atomic level. Quantum chemical calculations can be used to study the reaction mechanism of ester hydrolysis, either uncatalyzed or catalyzed by acid or base, by mapping the potential energy surface for the cleavage of the ester linkage.
MD simulations can complement this by modeling the diffusion of water molecules into the bulk polymer matrix. Because PMCL is amorphous, water is expected to penetrate the material more readily than the crystalline regions of PCL. nih.gov Simulations can quantify this effect and help predict how the bulk material will lose its integrity over time. The simulations can also investigate how the local environment around an ester bond, including the presence of the nearby methyl group, affects its accessibility to water molecules and its susceptibility to hydrolysis.
Structure-Property Relationship Predictions
A central goal of materials science is to predict the macroscopic properties of a material based on its molecular structure. Quantitative Structure-Property Relationship (QSPR) models are computational tools designed to achieve this. A QSPR model is a mathematical equation that correlates variation in the molecular structure of a compound with the variation in a specific physical or mechanical property.
For poly(4-methyl-ε-caprolactone), a QSPR study would aim to predict properties such as glass transition temperature (Tg), degradation rate, and mechanical strength based on descriptors derived from the monomer's structure. These descriptors can be simple (e.g., molecular weight) or complex (e.g., derived from quantum chemical calculations or topological indices that describe molecular shape and branching).
The development of a QSPR model involves:
Descriptor Generation: Calculating a wide range of numerical descriptors for the 2-Oxepanone, 4-methyl- repeating unit.
Data Set: Compiling experimental data for a series of related polyesters (e.g., polymers from different substituted caprolactones) for the property of interest.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to find the best correlation between the calculated descriptors and the experimental property data.
Validation: Testing the model's predictive power on a set of polymers not used in the model-building process.
For PMCL, the presence of the methyl group is a key structural feature. A QSPR model could quantify how this feature, represented by specific descriptors, leads to the observed amorphous nature and low Tg of the polymer, in contrast to the semi-crystalline PCL. acs.orgnih.gov Such models are powerful for guiding the design of new polymers with tailored properties for specific applications.
| Component | Description | Example for Poly(4-methyl-ε-caprolactone) |
|---|---|---|
| Structural Descriptors (Inputs) | Numerical values representing the monomer's structure. | Molecular Volume, Polarizability, Number of C-C bonds, Wiener Index (a topological descriptor). |
| Predicted Properties (Outputs) | Macroscopic properties of the resulting polymer. | Glass Transition Temperature (Tg), Tensile Modulus, Degradation Half-life. |
| Mathematical Model | The equation linking descriptors to the property. | Property = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ... |
Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for Controlled Polymerization
The synthesis of well-defined polymers from 2-Oxepanone, 4-methyl- relies heavily on the use of efficient and selective catalysts for its ring-opening polymerization (ROP). Research is actively pursuing novel catalytic systems that offer precise control over polymer architecture, molecular weight, and stereochemistry.
Recent advancements have moved beyond traditional catalysts like stannous octoate to explore more environmentally benign and highly efficient alternatives. Organocatalysts, such as diphenyl phosphate (B84403) (DPP) and dimethyl phosphate (DMP), have shown promise in the ring-opening transesterification polymerization (ROTEP) of methyl-substituted ε-caprolactone mixtures. acs.orgumn.edu These catalysts avert the issues of potential environmental and human toxicity associated with tin-based systems. acs.orgumn.edu
Enzymatic catalysis, for instance using Novozym 435, presents another green alternative. researchgate.net Studies comparing organometallic and enzymatic catalysis for the copolymerization of ε-caprolactone and 4-methyl-ε-caprolactone have revealed that the choice of catalyst can significantly influence the resulting copolymer's sequential structure. researchgate.net While organometallic catalysts can produce random copolymers due to similar monomer reactivity, enzymatic systems may offer different selectivities. researchgate.net
Furthermore, innovative heating methods are being coupled with novel catalysts. For example, the use of a magnetic susceptible catalyst, iron(III) chloride, in conjunction with microwave magnetic heating has been reported for the ROP of ε-caprolactone, suggesting a potential avenue for enhancing polymerization control and efficiency that could be applicable to 4-MCL. nih.govfrontiersin.org
The development of single-site catalysts is another critical area of research. These catalysts are instrumental in producing polymers with controlled molecular weights and narrow molecular-weight distributions, which is crucial for tailoring material properties for specific applications. researchgate.net
Advanced Material Design Utilizing 2-Oxepanone, 4-methyl- Derived Polymers
The incorporation of the methyl group in the caprolactone (B156226) ring imparts unique properties to the resulting polymer, poly(4-methyl-ε-caprolactone) (PMCL). Unlike the semi-crystalline poly(ε-caprolactone) (PCL), PMCL is amorphous, which leads to distinct mechanical and degradation characteristics. rsc.orgacs.org This has opened up new possibilities for advanced material design.
One of the most promising areas is in the biomedical field. The amorphous nature of PMCL makes it an excellent candidate for creating soft and flexible materials. For instance, biodegradable and crosslinkable precursors based on PMCL have been used to create highly stretchable bioelastomers. rsc.org These materials exhibit high flexibility and resilience, mimicking the mechanical properties of soft tissues like blood vessels and cardiovascular tissue. rsc.org Preliminary studies have indicated their excellent biodegradability and biocompatibility. rsc.org
Furthermore, PMCL is being utilized to fabricate highly resilient and fatigue-resistant porous scaffolds for soft tissue regeneration. nih.gov By functionalizing PMCL with reactive end groups, such as diacrylates or dialkynylates, it can be crosslinked to form robust networks. rsc.orgnih.gov These scaffolds can be engineered to have tunable mechanical properties, making them suitable for dynamic loading environments within the human body. nih.gov
In the realm of drug delivery, copolymers incorporating 4-methyl-ε-caprolactone are being investigated. By copolymerizing 4-MCL with ε-caprolactone, random copolymers with varying methyl group content can be synthesized. acs.org This allows for the tuning of properties like crystallinity and degradation rate, which are critical for controlling drug release kinetics. acs.org Amphiphilic block copolymers based on PMCL have also been explored for the formation of polymeric nanoparticles for drug delivery applications. acs.org
The table below summarizes some of the advanced materials derived from 2-Oxepanone, 4-methyl- and their potential applications.
| Material | Key Properties | Potential Applications |
| Crosslinked PMCL Bioelastomers | Highly stretchable, flexible, resilient, biodegradable, biocompatible | Soft tissue engineering (e.g., blood vessels, bladder) |
| Porous PMCL Scaffolds | Highly resilient, fatigue-resistant, tunable mechanical properties | Soft tissue regeneration, implants for dynamic loading environments |
| P(MCL-co-CL) Copolymers | Tunable crystallinity and degradation rate | Controlled drug delivery systems |
| PMCL-based Amphiphilic Block Copolymers | Self-assembly into nanoparticles | Polymeric nanomedicines, drug delivery |
Integration of Computational and Experimental Approaches
To accelerate the development of new catalysts and materials based on 2-Oxepanone, 4-methyl-, researchers are increasingly integrating computational modeling with experimental work. unityfvg.itnih.gov This synergy allows for a deeper understanding of polymerization mechanisms and provides predictive power in designing polymers with desired properties.
Computational methods, such as Density Functional Theory (DFT), are being employed to study the mechanisms of ring-opening polymerization. mdpi.com These studies can elucidate the roles of catalysts and initiators, helping to rationalize experimental observations and guide the design of more efficient catalytic systems. mdpi.com For instance, DFT calculations can be used to investigate the transition states and reaction pathways of the polymerization process, providing insights that are difficult to obtain through experimental means alone. mdpi.com
Molecular modeling is also used to predict the properties of polymers derived from 4-MCL. By simulating the structure and dynamics of polymer chains, it is possible to estimate macroscopic properties such as mechanical strength, thermal stability, and degradation behavior. nih.gov This predictive capability can significantly reduce the number of experiments required, saving time and resources.
The integration of experimental data with computational techniques enriches the interpretation of results and provides a more detailed molecular understanding of the systems being studied. nih.gov For example, experimental data from techniques like nuclear magnetic resonance (NMR) spectroscopy and size exclusion chromatography (SEC) can be used to validate and refine computational models of polymerization kinetics. researchgate.net This iterative process of computational prediction and experimental validation is a powerful strategy for advancing the field. mdpi.com
Environmental Impact and Sustainability in 2-Oxepanone, 4-methyl- Research
Poly(ε-caprolactone) is a well-known biodegradable polyester (B1180765), and its derivatives, including PMCL, are also expected to exhibit biodegradability. mdpi.comresearchgate.net The presence of the methyl group in PMCL can influence its degradation rate compared to PCL. Understanding the biodegradation mechanisms and the environmental fate of PMCL is an active area of research. Studies on the biodegradation of PCL blends, for instance with polycarbonate, have shown that the blend composition can significantly affect the degradation behavior. researchgate.net
Life cycle assessment is a comprehensive methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction to final disposal. jorae.cn While specific LCA studies on 2-Oxepanone, 4-methyl- are not widely available, the framework established for other biopolymers like polylactic acid (PLA) provides a valuable template. mdpi.comnatureworksllc.com Such assessments for PMCL would consider factors like the energy consumption and greenhouse gas emissions associated with monomer synthesis, polymerization, processing, and end-of-life options such as composting or recycling.
The potential to source 4-MCL from bio-based feedstocks is a key aspect of its sustainability profile. For example, it can potentially be manufactured from p-cresol (B1678582), a component of lignin (B12514952) bio-oils, which would offer a renewable alternative to petroleum-based monomers. acs.orgumn.edu The use of green catalytic systems, as discussed earlier, further enhances the sustainability of PMCL production. acs.orgumn.edu
Future research will likely focus on conducting comprehensive LCAs for PMCL and its derivatives to quantify their environmental footprint and to identify opportunities for further improvements in their sustainability.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-methyl-2-oxepanone in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Work in a fume hood to minimize inhalation risks. Store the compound in a cool, dry place away from oxidizing agents. Consult safety data sheets (SDS) for specific first-aid measures, such as rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion or inhalation .
Q. How can 4-methyl-2-oxepanone be identified using spectroscopic techniques?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is effective for identification. Key spectral data include:
- Molecular weight : 114 g/mol (base peak at m/z 114 in MS) .
- FTIR : Strong absorption bands at ~1730 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch).
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (multiplet, methyl groups) and δ 4.2–4.4 ppm (oxepanone ring protons).
Q. What synthetic routes are available for preparing 4-methyl-2-oxepanone?
- Methodological Answer : A common method involves the Baeyer-Villiger oxidation of 4-methylcyclohexanone using peracetic acid. Yields can be optimized by controlling reaction temperature (40–60°C) and catalyst choice (e.g., boron trifluoride etherate). Purification via fractional distillation under reduced pressure (~10 mmHg) is recommended .
Q. How can environmental contamination by 4-methyl-2-oxepanone be detected in groundwater?
- Methodological Answer : Use solid-phase microextraction (SPME) coupled with GC-MS. Calibration curves should span 0.1–100 ppm, with detection limits validated against EPA Method 8270. Cross-check with high-performance liquid chromatography (HPLC) using C18 columns and UV detection at 210 nm .
Advanced Research Questions
Q. How does 4-methyl-2-oxepanone serve as a chiral building block in pheromone synthesis?
- Methodological Answer : The (R)-enantiomer of 4-methyl-2-oxepanone is a key chiron for synthesizing (6R,12R)-6,12-dimethylpentadecan-2-one, a sex pheromone. Stereochemical control is achieved via enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) or asymmetric catalysis. Confirm enantiomeric excess (ee) using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column .
Q. What strategies improve the polymerization efficiency of 4-methyl-2-oxepanone with diisocyanates?
- Methodological Answer : Optimize reaction conditions for polyurethane synthesis:
- Catalyst : Dibutyltin dilaurate (0.1–0.5 wt%).
- Temperature : 80–100°C under nitrogen atmosphere.
- Stoichiometry : Maintain a 1:1 molar ratio of oxepanone to diisocyanate (e.g., 1,1'-methylenebis[4-isocyanatocyclohexane]).
- Characterization : Use gel permeation chromatography (GPC) for molecular weight analysis and differential scanning calorimetry (DSC) for thermal stability assessment .
Q. How can conflicting toxicity data for 4-methyl-2-oxepanone be resolved?
- Methodological Answer : Perform a systematic review of organophosphate toxicity studies, focusing on structural analogs. Use quantitative structure-activity relationship (QSAR) models to predict LD₅₀ values. Validate findings with in vitro assays (e.g., HepG2 cell viability tests) and cross-reference with EPA’s ToxCast database .
Q. What role does the methyl substituent play in the reactivity of 4-methyl-2-oxepanone?
- Methodological Answer : The methyl group increases steric hindrance, slowing ring-opening reactions compared to unsubstituted 2-oxepanone. Kinetic studies (e.g., nucleophilic acyl substitution with amines) show a 30% reduction in reaction rate. Computational modeling (DFT at B3LYP/6-31G*) confirms localized steric effects at the carbonyl carbon .
Key Research Gaps
- Stereoselective Synthesis : Limited data on scalable asymmetric synthesis of (R)-4-methyl-2-oxepanone.
- Environmental Fate : Degradation pathways in soil remain uncharacterized.
- Polymer Applications : Long-term stability studies for 4-methyl-2-oxepanone-based polyurethanes are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
